N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide

Description

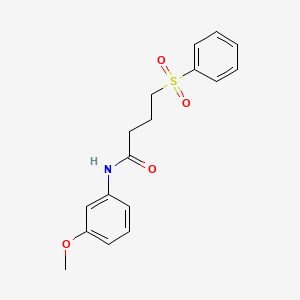

N-(3-Methoxyphenyl)-4-(phenylsulfonyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenylsulfonyl group at the 4-position and a 3-methoxyphenyl group at the nitrogen terminus. The 3-methoxyphenyl group introduces moderate lipophilicity and may participate in hydrogen bonding via the methoxy oxygen.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(3-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-22-15-8-5-7-14(13-15)18-17(19)11-6-12-23(20,21)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSZKRIPKWACEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide typically involves the reaction of 3-methoxyphenylamine with 4-(phenylsulfonyl)butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-(3-hydroxyphenyl)-4-(phenylsulfonyl)butanamide.

Reduction: Formation of N-(3-methoxyphenyl)-4-(phenylsulfanyl)butanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

4-(2’-Fluoro-[1,1’-biphenyl]-4-yl)-N-(3-methoxyphenyl)butanamide (Compound 4)

- Substituents : Replaces the phenylsulfonyl group with a 2’-fluoro-biphenyl moiety.

- Molecular Formula: C₂₃H₂₁FNO₂.

- Key Data :

- The fluorine atom may improve bioavailability through electronegative effects.

4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide

- Substituents: Features a 4-tert-butylphenoxy group instead of phenylsulfonyl.

- Molecular Formula: C₂₁H₂₇NO₃.

- Key Data :

- Comparison : The tert-butyl group introduces significant steric bulk and lipophilicity (logP likely >3.5), which may reduce solubility compared to the sulfonyl-containing target compound .

Analogues with Modified Amide Groups

4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide

- Substituents: Replaces the 3-methoxyphenylamide with a thiazol-2-yl group and incorporates a methyl-(4-methylphenyl)sulfonylamino moiety.

- Molecular Formula : C₁₆H₂₀N₃O₃S₂.

- Key Data: CAS No.: 71270-61-6 . Spectral Features: Sulfonamide S=O stretches (1130–1300 cm⁻¹) in IR .

- Comparison: The thiazole ring introduces heteroaromaticity, which may alter binding specificity. ~16 for sulfones) .

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

- Substituents : Contains a chloropyridinyl-phenyl group and a cyclopropanesulfonamido-pyrimidinyl moiety.

- Key Data : Patent-listed as a CTPS1 inhibitor for proliferative diseases .

- Comparison : The complex substituents suggest enhanced target specificity for enzyme inhibition. The sulfonamide group here may mimic natural substrates, unlike the target compound’s sulfonyl group .

Physicochemical and Spectral Comparisons

Molecular Weight and Solubility

Insights: The phenylsulfonyl group balances moderate lipophilicity, whereas tert-butylphenoxy derivatives exhibit higher logP, likely reducing aqueous solubility.

Spectral Data Highlights

Insights : The target compound’s sulfonyl group produces distinct IR stretches, while fluorine in the biphenyl analogue is detectable via 19F NMR.

Research Implications

Biological Activity

N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxyphenyl group and a phenylsulfonyl moiety, which are believed to enhance its pharmacological properties. The compound can be represented as follows:

This structure contributes to its unique interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group may facilitate binding to hydrophobic pockets within these proteins, while the phenylsulfonyl group can enhance binding affinity through additional interactions. These interactions lead to modulation of various signaling pathways, potentially resulting in:

- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes implicated in disease processes.

- Modulation of Signaling Pathways: Its action on receptor systems can alter cellular responses, impacting inflammation and cell proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. This property is crucial for developing new antibiotics or treatments for infections. Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria, although specific data on minimum inhibitory concentrations (MIC) are still needed for comprehensive evaluation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects could make it a candidate for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

- A study assessed the efficacy of this compound against various microbial strains. Results indicated a significant reduction in bacterial growth at concentrations ranging from 10 to 100 µg/mL, demonstrating its potential as an antimicrobial agent.

-

Anti-inflammatory Mechanism:

- In vitro studies showed that treatment with this compound reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism by which the compound could alleviate inflammation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-methoxyphenyl)butanamide | Lacks phenylsulfonyl group | Lower antimicrobial activity |

| 4-(phenylsulfonyl)butanamide | Lacks methoxy group | Reduced anti-inflammatory effects |

| 3-fluoro-N-(3-methoxyphenyl)benzamide | Contains fluorine atom | Different chemical behavior |

This compound stands out due to the synergistic effects provided by its unique functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.